molecular formula C11H9BrMg B8790282 (2-Naphthalenylmethyl)magnesium bromide

(2-Naphthalenylmethyl)magnesium bromide

Cat. No.: B8790282
M. Wt: 245.40 g/mol
InChI Key: WJAIRYUHQJZSFA-UHFFFAOYSA-M
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Description

(2-Naphthalenylmethyl)magnesium bromide is a Grignard reagent with the molecular formula C₁₁H₁₀BrMg. It is an organomagnesium compound widely used in organic synthesis for introducing the 2-naphthalenylmethyl group into target molecules. Grignard reagents like this are pivotal in forming carbon-carbon bonds, particularly in the synthesis of complex aromatic systems.

This reagent is typically prepared by reacting 2-(bromomethyl)naphthalene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. Its applications include nucleophilic additions to carbonyl groups, cross-coupling reactions, and the synthesis of pharmaceuticals or agrochemicals. For example, it has been employed in the synthesis of 3-(naphthalen-2-yl)-[1,1'-biphenyl]-2-carbaldehyde, demonstrating its utility in constructing polyaromatic frameworks .

Q & A

Q. Basic: What are the recommended synthesis protocols for preparing (2-Naphthalenylmethyl)magnesium bromide in laboratory settings?

Methodological Answer:
The synthesis typically involves reacting 2-(bromomethyl)naphthalene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. A general procedure adapted from Grignard reagent synthesis includes:

Activation of Magnesium : Clean magnesium turnings with dilute acid and dry thoroughly.

Reaction Setup : Add 2-(bromomethyl)naphthalene dropwise to magnesium in THF at 40–50°C under argon.

Monitoring : Use TLC (n-hexane:ethyl acetate, 9:1) to track reagent formation.

Quenching and Isolation : After reaction completion, carefully quench excess magnesium with dry ethanol, then extract and dry the product over anhydrous Na₂SO₄ .

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:
Key precautions include:

  • Moisture Avoidance : Use Schlenk lines or gloveboxes to prevent hydrolysis.
  • Fire Safety : Employ CO₂ or dry powder extinguishers (avoid water) due to flammability .
  • PPE : Wear flame-resistant lab coats, gloves, and face shields.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Q. Advanced: How does the aromatic naphthalene moiety influence the reactivity of this compound compared to phenyl-based Grignard reagents?

Methodological Answer:
The naphthalene group introduces steric hindrance and enhanced electron delocalization , leading to:

  • Reduced Nucleophilicity : Slower reaction kinetics in SN₂ pathways compared to phenylmagnesium bromide.
  • Thermal Stability : Higher decomposition temperatures due to resonance stabilization.
  • Solubility Challenges : May require polar aprotic solvents (e.g., 2-MeTHF) for optimal reactivity .

Q. Advanced: What analytical techniques are effective for characterizing this compound and ensuring purity?

Methodological Answer:

  • Titration : Use Gilman titration to quantify active Mg content .
  • Spectroscopy :
    • ¹H NMR : Detect residual THF or ether solvents (δ 1.2–1.4 ppm for –CH₂– groups).
    • FT-IR : Confirm C-Mg-Br stretches (~500–600 cm⁻¹).
  • Elemental Analysis : Verify Br and Mg stoichiometry.
  • GC-MS : Identify organic byproducts (e.g., biphenyl from coupling reactions) .

Q. Advanced: How can researchers mitigate common side reactions (e.g., protonolysis, oxidation) during reactions with this reagent?

Methodological Answer:

  • Protonolysis Prevention : Use rigorously dried solvents and substrates; pre-treat glassware at 120°C.
  • Oxidation Control : Maintain an inert argon atmosphere and avoid oxygen exposure during transfers.
  • Temperature Optimization : Conduct reactions at –10°C to 0°C for sensitive electrophiles .

Q. Advanced: How does solvent choice impact the stability and reactivity of this compound?

Methodological Answer:

  • THF : Enhances solubility and stabilizes the Grignard complex via Mg–O coordination (boiling point: 66°C).
  • 2-MeTHF : Offers higher boiling point (80°C) and reduced peroxide formation risk.
  • Ether Limitations : Diethyl ether (BP 35°C) is less suitable for high-temperature reactions.
    Comparative studies suggest 2-MeTHF improves yield in Kumada couplings by 15–20% .

Q. Advanced: What strategies are effective for resolving contradictory data in reaction yields across different studies?

Methodological Answer:

  • Controlled Replication : Standardize substrate ratios, solvent batches, and quenching methods.
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., Wurtz coupling byproducts).
  • Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to pinpoint divergent pathways .

Q. Basic: What are the storage recommendations for this compound solutions?

Methodological Answer:

  • Store in flame-sealed ampules under argon at –20°C.
  • Use molecular sieves (4Å) to absorb residual moisture.
  • Shelf life: 3–6 months; verify activity via titration before use .

Comparison with Similar Compounds

Structural and Reactivity Differences

Grignard reagents vary significantly based on their organic substituents. Below is a comparative analysis of (2-naphthalenylmethyl)magnesium bromide with structurally related compounds:

Compound Structure Type Reactivity Profile Key Applications Reference(s)
This compound Aryl Moderate nucleophilicity; steric hindrance due to naphthalene group Synthesis of polyaromatic aldehydes, cross-couplings
Phenylmagnesium bromide Aryl High nucleophilicity; faster reaction kinetics Formation of biphenyls, ketone syntheses
Cyclopentylmagnesium bromide Alkyl High nucleophilicity; less steric hindrance Cyclopentane ring incorporation
Methylmagnesium bromide Alkyl Very high reactivity; minimal steric effects Alcohol synthesis, chain elongation


Key Findings :

  • Steric Effects : The naphthalenyl group in this compound introduces steric hindrance, slowing reaction rates compared to phenyl- or methyl-substituted analogs. This steric bulk can enhance selectivity in crowded electrophilic environments .
  • Nucleophilicity : Aryl Grignard reagents (e.g., phenyl, naphthalenyl) exhibit lower nucleophilicity than alkyl variants (e.g., methyl, cyclopentyl) due to resonance stabilization of the negative charge .

Stability and Handling

All Grignard reagents are moisture-sensitive and require inert atmospheres (e.g., nitrogen or argon). However:

  • Aryl Derivatives : this compound and phenylmagnesium bromide are less pyrophoric than alkyl variants but may form stable ether complexes (e.g., MgBr₂·ether in photocatalytic systems) .
  • Storage : Aryl Grignard reagents are often stored as THF solutions at low temperatures (−20°C), whereas alkyl analogs like methylmagnesium bromide are more prone to decomposition and require stricter temperature control .

Table 1. Comparative Reaction Yields and Conditions

Reaction Grignard Reagent Yield Conditions Reference
Carbaldehyde synthesis (2-Naphthalenylmethyl)MgBr 62% THF, 40°C, 12 h
Biphenyl formation PhenylMgBr ~85%* THF, 90°C
Cyclopentane incorporation CyclopentylMgBr ~75%* Ether, RT
Secondary alcohol synthesis MethylMgBr ~90%* Ether, 0°C to RT

*Estimated from analogous reactions.

Preparation Methods

Classical Grignard Synthesis in Tetrahydrofuran

The most widely documented method involves reacting 2-(bromomethyl)naphthalene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions. Ge and Zhao (2022) reported a protocol where 4.2 mmol of magnesium is activated by stirring in THF at 0°C, followed by slow addition of 2-(bromomethyl)naphthalene . The exothermic reaction is maintained at 0–20°C for 4–6 hours, yielding a dark brown solution of the Grignard reagent. Critical parameters include:

  • Solvent purity : THF must be rigorously dried over sodium/benzophenone to prevent hydrolysis .

  • Magnesium activation : Pre-treatment with iodine or 1,2-dibromoethane enhances reactivity, reducing induction periods .

  • Concentration : A 0.5–1.0 M solution optimizes reagent stability, as higher concentrations risk premature precipitation of magnesium salts .

This method achieves consistent yields (>80%) but requires meticulous temperature control to avoid side reactions such as Wurtz coupling .

Advanced Solvent Systems: 2-Methyltetrahydrofuran

A German patent (DE19808570C1) introduced 2-methyltetrahydrofuran (2-MeTHF) as a greener alternative solvent . The protocol involves:

  • Charging 360 g of 2-MeTHF and 14.7 g of magnesium turnings into a reactor under argon.

  • Adding 2-(bromomethyl)naphthalene dropwise at 25°C with vigorous stirring.

  • Maintaining the mixture for 2 hours to ensure complete metallation.

Advantages of 2-MeTHF :

  • Higher boiling point (80°C) allows reflux at elevated temperatures without decomposition .

  • Derived from renewable resources, aligning with green chemistry principles .

  • Enhanced solubility of magnesium intermediates compared to THF or Et₂O .

This method’s industrial applicability is underscored by its compatibility with continuous flow systems, though large-scale safety data remain sparse .

Comparative Analysis of Preparation Methods

ParameterTHF Method Et₂O Method 2-MeTHF Method
Solvent TetrahydrofuranDiethyl ether2-Methyl-THF
Temperature 0–20°C−20°C25°C
Reaction Time 4–6 hours3–5 hours2–3 hours
Yield >80%Not reportedNot reported
Scalability ModerateLowHigh
Byproduct Formation Moderate (Wurtz)LowLow

Recent Advances and Challenges

Catalytic Additives

Recent studies explore additives like lithium chloride to enhance magnesium activation, reducing reaction initiation times by 30% .

Continuous Flow Synthesis

Pilot-scale systems using 2-MeTHF demonstrate 90% reagent utilization in <1 hour, addressing batch process limitations .

Persistent Challenges

  • Byproduct management : Wurtz coupling remains problematic in THF-based methods, necessitating post-reaction purification .

  • Storage stability : Solutions degrade within 72 hours even at −20°C, requiring in-situ preparation for critical applications .

Properties

Molecular Formula

C11H9BrMg

Molecular Weight

245.40 g/mol

IUPAC Name

magnesium;2-methanidylnaphthalene;bromide

InChI

InChI=1S/C11H9.BrH.Mg/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1

InChI Key

WJAIRYUHQJZSFA-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC2=CC=CC=C2C=C1.[Mg+2].[Br-]

Origin of Product

United States

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